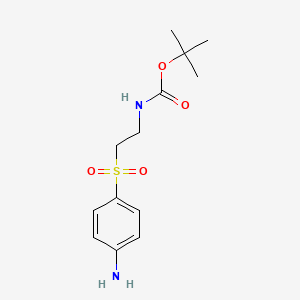

tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a sulfonyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient mixing techniques. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the sulfonyl group.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of the aminophenyl group.

Reduction: Reduced derivatives of the sulfonyl group.

Substitution: Substituted derivatives where the sulfonyl group is replaced by a nucleophile.

Scientific Research Applications

Therapeutic Applications

1. Antiviral Activity

Research indicates that compounds similar to tert-butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate exhibit antiviral properties, particularly against retroviruses such as HIV. The sulfonamide moiety is crucial for binding to viral proteases, which are essential for viral replication. For instance, studies have shown that sulfonamide derivatives can inhibit HIV protease, thereby preventing the maturation of infectious viral particles .

2. Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death implicated in various diseases, including neurodegenerative disorders and cancer. Recent studies have identified this compound as a potential ferroptosis inhibitor. This compound's structure allows it to modulate oxidative stress pathways, making it a candidate for therapeutic strategies aimed at diseases where ferroptosis plays a critical role .

Case Study 1: Antiviral Efficacy

A study demonstrated that derivatives of this compound showed significant inhibition of HIV protease activity in vitro. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonamide group enhanced binding affinity and selectivity for the target enzyme .

Case Study 2: Ferroptosis Inhibition

In a recent investigation, the compound was tested for its ability to prevent ferroptosis in neuronal cells exposed to oxidative stress. Results indicated that it effectively reduced cell death rates and improved cell viability compared to control groups. The study highlighted the importance of the tert-butyl group in enhancing solubility and bioavailability .

Data Tables

Mechanism of Action

The mechanism of action of tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The sulfonyl group plays a crucial role in the binding process, as it can form strong interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

- tert-Butyl (2-aminophenyl)carbamate

- tert-Butyl (2-(4-bromophenylsulfonamido)ethyl)carbamate

- tert-Butyl (2-(4-ethynylphenyl)carbamate

Comparison:

- tert-Butyl (2-aminophenyl)carbamate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

- tert-Butyl (2-(4-bromophenylsulfonamido)ethyl)carbamate: Contains a bromine atom, which can participate in additional substitution reactions.

- tert-Butyl (2-(4-ethynylphenyl)carbamate: Contains an ethynyl group, which can undergo different types of reactions compared to the sulfonyl group.

The uniqueness of tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

tert-Butyl (2-((4-aminophenyl)sulfonyl)ethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O4S, and its structure features a tert-butyl group, a sulfonamide moiety, and an ethyl carbamate functional group. These structural components contribute to its biological properties by facilitating interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.

- Protein Interaction : Its sulfonamide group allows for stable interactions with proteins, which can modulate their activity and influence various biochemical pathways.

- Cell Death Induction : Preliminary studies suggest that this compound may induce cell death through mechanisms such as ferroptosis, characterized by lipid peroxidation and disruption of membrane integrity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated efficacy in various cancer cell lines by inhibiting growth and inducing apoptosis. For example, in vitro assays revealed that the compound significantly reduced cell viability in breast cancer and leukemia models, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In tests against several bacterial strains, including Escherichia coli and Staphylococcus aureus, it exhibited significant inhibitory effects, suggesting potential applications in treating bacterial infections .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Cancer Cell Line Study :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Method : MTT assay was employed to measure cell viability post-treatment.

- Results : A dose-dependent reduction in cell viability was observed, with an IC50 value of 25 µM after 48 hours of treatment.

-

Antimicrobial Efficacy Study :

- Objective : To determine the antimicrobial activity against E. coli.

- Method : Agar diffusion method was used to evaluate inhibition zones.

- Results : Significant inhibition was noted with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Data Tables

Properties

Molecular Formula |

C13H20N2O4S |

|---|---|

Molecular Weight |

300.38 g/mol |

IUPAC Name |

tert-butyl N-[2-(4-aminophenyl)sulfonylethyl]carbamate |

InChI |

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)15-8-9-20(17,18)11-6-4-10(14)5-7-11/h4-7H,8-9,14H2,1-3H3,(H,15,16) |

InChI Key |

ZCLUNTDZMMQTEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.